A Comprehensive Technical Guide on the Biological Activity of 2'-Hydroxy-Dimethylchalcone Analogs
A Comprehensive Technical Guide on the Biological Activity of 2'-Hydroxy-Dimethylchalcone Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the biological activities of structurally related analogs of 2-Hydroxy-2',4'-dimethylchalcone, as specific comprehensive data for this exact compound is limited in the cited literature. The findings primarily relate to compounds such as 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), which serve as important representatives of this chemical class.
Abstract
Chalcones, belonging to the flavonoid family, are recognized for their diverse and potent pharmacological properties.[1][2] The presence of a 2'-hydroxyl group on the A-ring is a critical structural feature that often enhances bioactivity. This technical guide provides an in-depth review of the biological activities of 2'-hydroxy-dimethylchalcone analogs, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial effects. Quantitative data from various in vitro and in vivo studies are systematically presented in tables for comparative analysis. Detailed experimental protocols for key assays are provided, and crucial molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and structure-activity relationships.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids abundantly found in plants and have been a subject of intense research due to their broad therapeutic potential.[1][3] Their biological activities, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, are profoundly influenced by the substitution pattern on their two aromatic rings (A and B).[1][3] The 2'-hydroxychalcone scaffold is of particular interest, as the hydroxyl group can participate in hydrogen bonding and chelation, significantly modulating the molecule's interaction with biological targets.[3] This review focuses on dimethyl-substituted 2'-hydroxychalcones, such as 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), to provide a consolidated overview of their demonstrated biological effects and mechanisms of action.
Synthesis of 2'-Hydroxychalcones
The primary method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.[2][4]
General Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a generalized procedure based on methodologies for synthesizing 2'-hydroxychalcone derivatives.[2][5]
-
Reaction Setup: Dissolve equimolar amounts of the appropriate 2'-hydroxyacetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol or isopropyl alcohol, in a flask.[4][5]
-
Catalyst Addition: While stirring, add a solution of a base catalyst (e.g., 20-40% aqueous NaOH or KOH) dropwise to the mixture.[4][5] The reaction is often cooled to 0°C to improve yield and purity.[4]
-
Reaction Execution: Stir the mixture at room temperature or reflux for a period ranging from 4 to 24 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).[5]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath and acidify it with a dilute acid (e.g., 10% HCl) until a precipitate forms.[5]
-
Purification: Filter the resulting solid precipitate, wash it with cold water or cold ethanol to remove impurities, and then dry it. Further purification can be achieved through recrystallization from an appropriate solvent like ethanol or hexane/ethyl acetate.[5]
Anticancer Activity
Several dimethylated 2'-hydroxychalcone derivatives, particularly 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), exhibit significant cytotoxic and antitumor activities across a range of cancer cell lines.[6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of DMC and its derivatives have been quantified, with IC50 values indicating potent activity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SH-SY5Y (Neuroblastoma) | 5.20 (for 4'-O-caproylated derivative) | [6] |
| A-549 (Lung) | 9.99 (for 4'-O-benzylated derivative) | [6] | |
| FaDu (Pharyngeal) | 13.98 (for 4'-O-benzylated derivative) | [6] | |
| HT-29 (Colon) | >19.69 | [6] | |
| MDA-MB-231 (Breast) | >18.13 | [6] | |
| Generic 2'-Hydroxychalcone | MCF-7 (Breast) | 37.74 | [7] |
| CMT-1211 (Breast) | 34.26 | [7] | |
| Other Trimethoxychalcones | Hela (Cervical) | 3.204 (for compound B3) | [8] |
| MCF-7 (Breast) | 3.849 (for compound B3) | [8] |
Mechanism of Anticancer Action
The anticancer effects of these chalcones are mediated through multiple mechanisms, primarily the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: 2'-Hydroxychalcone derivatives have been shown to trigger programmed cell death. For instance, 2'-hydroxychalcone induces apoptosis by downregulating the anti-apoptotic protein Bcl-2.[9] This disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade (caspase-9 and caspase-3), which culminates in the cleavage of substrates like poly(ADP-ribose) polymerase (PARP) and subsequent cell death.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, preventing them from dividing.
-
Inhibition of NF-κB Pathway: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. 2'-Hydroxychalcone has been found to inhibit the activation of NF-κB, contributing to its anticancer effects.[7][9]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11]
-
Cell Seeding: Seed cells (e.g., 10⁴–10⁵ cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[13]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[13] The intensity of the purple color is directly proportional to the number of viable cells.
Anti-inflammatory Activity
2'-hydroxychalcone derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[1][14]
Quantitative Data: Anti-inflammatory Effects
The anti-inflammatory potential has been quantified through various in vitro and in vivo assays.
| Compound | Assay/Model | Effect | Reference |
| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Enzymatic lipid peroxidation | Inhibition | [1][15] |
| LTB4 release from human neutrophils | Reduction | [15] | |
| 2-hydroxy-2,4-dimethoxychalcone | Carrageenan-induced paw edema (mice) | 78.9% inhibition (at 200 mg/kg) | [16] |
| 2'-Hydroxy-4,3',4',6'-tetramethoxychalcone | Nitric Oxide (NO) production (RAW 264.7 cells) | Inhibition | [1] |
| 2',4'-dimethoxychalcone | NO, TNF-α, IL-6, IL-1β production (RAW 264.7 cells) | Decrease in expression | [17] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of these chalcones is largely attributed to their ability to suppress the production of pro-inflammatory mediators.
-
Inhibition of Inflammatory Enzymes: They inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins (PGE2), respectively, which are key mediators of inflammation.[1][18]
-
Suppression of Cytokines: 2'-hydroxychalcones can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages stimulated by lipopolysaccharide (LPS).[17][18]
-
Modulation of Signaling Pathways: The underlying mechanism often involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. By preventing the activation of NF-κB, these chalcones block the transcription of numerous pro-inflammatory genes.[9]
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitrite, a stable product of NO, in the supernatant of cultured macrophages using the Griess reagent.[19][20]
-
Cell Culture: Seed RAW 264.7 macrophage cells (e.g., 1-2 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[21][22]
-
Treatment: Treat the cells with various concentrations of the chalcone compound for 1-2 hours before stimulating them with an inflammatory agent like lipopolysaccharide (LPS, e.g., 1 µg/mL).[23]
-
Incubation: Incubate the plates for an additional 24 hours at 37°C.[19][23]
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[20]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (typically a mix of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[20]
-
Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm.[23] The amount of nitrite is determined using a sodium nitrite standard curve.
Antimicrobial and Antifungal Activity
Chalcone derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][24]
Quantitative Data: Antimicrobial Susceptibility
The efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.
| Compound Class | Microorganism | Result (MIC or Zone of Inhibition) | Reference |
| C-benzylated Dihydrochalcones | Escherichia coli | 30 mm zone (at 100 µg/cm³) | [24] |
| Salmonella typhi | 35 mm zone (at 100 µg/cm³) | [24] | |
| Staphylococcus aureus | 22 mm zone (at 100 µg/cm³) | [24] | |
| Aspergillus niger | 25 mm zone (at 100 µg/cm³) | [24] | |
| Candida albicans | 20 mm zone (at 100 µg/cm³) | [24] | |
| 4-hydroxy-2-methylchalcone | Escherichia coli | Better activity than against S. aureus | [25] |
| Novel Cystobactamids | MDR E. coli | MIC range: 0.125–8 µg/mL | [26] |
| Novel Chelocardins | MDR E. coli | MIC range: 0.5–8 µg/mL | [26] |
Experimental Protocol: Agar Disk Diffusion Test
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[27][28]
-
Prepare Inoculum: Prepare a bacterial suspension from 3-5 isolated colonies in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[27][29]
-
Inoculate Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, remove excess fluid, and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[28][29]
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of the test chalcone onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[29]
-
Incubate: Invert the plates and incubate them under appropriate conditions (e.g., 35°C for 18-24 hours).[30]
-
Measure Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[28] The size of the zone indicates the susceptibility of the microorganism to the compound.[30]
Structure-Activity Relationship (SAR)
The biological activity of 2'-hydroxychalcones is highly dependent on their chemical structure, particularly the nature and position of substituents on the aromatic rings.
-
Importance of 2'-OH Group: The 2'-hydroxyl group is crucial for many biological activities. It can form an intramolecular hydrogen bond with the adjacent carbonyl group, which influences the molecule's conformation and its ability to interact with biological targets.[3][6] Its presence is often linked to enhanced antioxidant and anticancer effects.[6]
-
Influence of Ring Substituents:
-
Electron-donating groups like methoxy (-OCH₃) and hydroxyl (-OH) groups generally enhance biological activities. Their number and position are critical.[3]
-
For anticancer activity, derivatization at the 4'-OH position of DMC has been shown to significantly increase cytotoxicity compared to the parent compound.[6]
-
The presence of halogen atoms on the B-ring can also modulate activity, with some studies showing that bromo-substituents enhance the inhibition of nitric oxide production.[1]
-
Conclusion
Dimethyl-substituted 2'-hydroxychalcone analogs represent a class of compounds with significant therapeutic potential. The available data, primarily from studies on compounds like DMC, demonstrate potent anticancer, anti-inflammatory, and antimicrobial activities. These effects are mediated through the modulation of critical cellular pathways, including the induction of apoptosis, inhibition of NF-κB signaling, and suppression of key inflammatory enzymes. The structure-activity relationship highlights the pivotal role of the 2'-hydroxyl group and the substitution patterns on both aromatic rings. Further research, including the synthesis and evaluation of a broader range of derivatives and specific investigation into 2-Hydroxy-2',4'-dimethylchalcone, is warranted to fully explore their potential as lead compounds for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05445G [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. dovepress.com [dovepress.com]
- 15. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]
- 22. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. asm.org [asm.org]
- 28. hardydiagnostics.com [hardydiagnostics.com]
- 29. microbenotes.com [microbenotes.com]
- 30. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
